1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1430750-51-8
VCID: VC2742650
InChI: InChI=1S/C16H20BClN2O2/c1-15(2)16(3,4)22-17(21-15)13-9-19-20(11-13)10-12-5-7-14(18)8-6-12/h5-9,11H,10H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)Cl
Molecular Formula: C16H20BClN2O2
Molecular Weight: 318.6 g/mol

1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS No.: 1430750-51-8

Cat. No.: VC2742650

Molecular Formula: C16H20BClN2O2

Molecular Weight: 318.6 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole - 1430750-51-8

Specification

CAS No. 1430750-51-8
Molecular Formula C16H20BClN2O2
Molecular Weight 318.6 g/mol
IUPAC Name 1-[(4-chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Standard InChI InChI=1S/C16H20BClN2O2/c1-15(2)16(3,4)22-17(21-15)13-9-19-20(11-13)10-12-5-7-14(18)8-6-12/h5-9,11H,10H2,1-4H3
Standard InChI Key OENWVTYRFMDHSF-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Properties

Molecular Identity and Structural Features

1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is characterized by its distinctive molecular structure that incorporates multiple functional components. The compound has been assigned the CAS Registry Number 1430750-51-8, which serves as its unique identifier in chemical databases . Its molecular formula is C16H20BClN2O2, with a corresponding molecular weight of 318.62 g/mol . The structure features a pyrazole core with two key substituents: a (4-chlorophenyl)methyl group at the N1 position and a tetramethyl-1,3,2-dioxaborolan-2-yl group (commonly referred to as a pinacol boronate ester) at the C4 position of the pyrazole ring.

The presence of these functional groups creates a molecule with multiple reactive sites and distinctive chemical behavior. The pyrazole ring provides a nitrogen-containing heterocyclic foundation, while the boronate ester functionality serves as a versatile handle for further transformations. The chlorophenyl moiety, connected via a methylene bridge, introduces additional possibilities for structural elaboration and modification through various synthetic methodologies.

Physical Properties

By examining analogous compounds such as 1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, which has a density of approximately 1.0±0.1 g/cm³ and a boiling point of 326.7±30.0°C at 760 mmHg, we can estimate that our target compound likely possesses similar physical properties, albeit with adjustments for its higher molecular weight and the presence of the chlorophenyl group .

The following table summarizes the known and estimated physical properties of 1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole:

PropertyValueSource
Molecular FormulaC16H20BClN2O2Confirmed
Molecular Weight318.62 g/molConfirmed
CAS Registry Number1430750-51-8Confirmed
Standard Purity95%Confirmed
Physical StateLikely solid at room temperatureEstimated
SolubilityLikely soluble in common organic solventsEstimated

Chemical Reactivity

The chemical behavior of 1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is largely determined by its functional groups and their interactions. The boronate ester functionality represents the most reactive site within the molecule, making it particularly useful for various transformations in organic synthesis. Similar compounds featuring the tetramethyl-1,3,2-dioxaborolan-2-yl group are widely employed in organic chemistry, pharmaceuticals, materials science, and sensor technology .

The reactivity profile includes:

  • The boronate ester group facilitates Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation with aryl or vinyl halides under palladium catalysis.

  • The pyrazole nitrogen atoms can participate in coordination chemistry, potentially forming complexes with various metals.

  • The chlorine atom on the phenyl ring presents an additional site for functionalization through nucleophilic aromatic substitution or metal-catalyzed coupling reactions.

  • The methylene bridge connecting the chlorophenyl group to the pyrazole nitrogen provides rotational flexibility that may influence the compound's conformational properties and reactivity patterns.

Applications in Chemical Research and Development

Role in Organic Synthesis

Comparative Analysis with Related Compounds

Structural Comparisons

To better understand the properties and potential applications of 1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, it is instructive to compare it with structurally similar compounds. The table below presents a comparative analysis of our target compound with related pyrazole boronate derivatives:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesCAS Number
1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleC16H20BClN2O2318.62Reference compound1430750-51-8
1-[(3-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleC16H20BClN2O2318.62Chlorine at meta position instead of para1415825-07-8
1-[(2-fluorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleC16H20BFN2O2302.15Fluorine at ortho position instead of chlorine at para1415825-05-6
1-(4-chlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleC15H18BClN2O2304.58Direct attachment of chlorophenyl (no methylene bridge)1402174-37-1
1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleC11H19BN2O2222.09Methyl groups instead of chlorophenylmethyl; boronate at position 5847818-79-5

Functionality and Reactivity Comparisons

The variations in structure among these related compounds result in differences in their chemical behavior and potential applications. The position of the halogen substituent (para-chloro, meta-chloro, ortho-fluoro) can significantly influence electronic properties and steric effects, potentially altering reactivity patterns and binding characteristics in biological systems.

The presence or absence of the methylene bridge between the pyrazole nitrogen and the aryl group represents another important structural variation. Compounds with direct N-aryl connections (like 1-(4-chlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) likely exhibit reduced conformational flexibility compared to those with the methylene bridge, potentially affecting their three-dimensional arrangement and interactions with target molecules.

The position of the boronate ester on the pyrazole ring (position 4 versus position 5) can also influence reactivity, particularly in cross-coupling reactions. These structural variations provide opportunities for fine-tuning compound properties to meet specific requirements in various applications.

Research Significance and Future Directions

Current Research Landscape

Compounds like 1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole represent important tools in chemical research and development. The commercial availability of this compound at 95% purity indicates its relevance to ongoing research efforts . The boronate functionality makes these compounds particularly valuable in modern synthetic organic chemistry, where carbon-carbon bond-forming reactions are fundamental to the construction of complex molecules.

Heterocycles such as pyrazoles are recognized as useful building blocks due to their wide applications in chemical, agrochemical, and drug discovery research and development . These applications include screening for biological activities and evaluation of performance as ligands for catalysis of chemical processes.

Future Research Opportunities

Several promising research directions can be envisioned for 1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and related compounds:

  • Development of optimized synthetic methodologies, potentially including flow chemistry approaches or green chemistry protocols.

  • Exploration of novel cross-coupling reactions beyond traditional Suzuki-Miyaura couplings.

  • Investigation of specific biological activities and structure-activity relationships.

  • Utilization in the synthesis of complex natural product analogs or pharmaceutical candidates.

  • Application in materials science, particularly in the development of functional materials with specific electronic or optical properties.

  • Incorporation into sensor technologies, leveraging the interactions between boronate groups and various analytes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator